N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide
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Overview
Description
N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups.
Scientific Research Applications
N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. This can include:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine, quinine, and quinacrine share the quinoline core structure.
Carboxamide Derivatives: Compounds like N-phenyl-2-quinolinecarboxamide and N-(2,6-dimethylphenyl)-2-quinolinecarboxamide have similar functional groups.
Uniqueness
N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical properties compared to other quinoline and carboxamide derivatives.
Properties
Molecular Formula |
C28H28N2O |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H28N2O/c1-5-20-10-9-11-21(6-2)27(20)30-28(31)24-17-26(23-16-18(3)14-15-19(23)4)29-25-13-8-7-12-22(24)25/h7-17H,5-6H2,1-4H3,(H,30,31) |
InChI Key |
CMCGSRMKOHSPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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